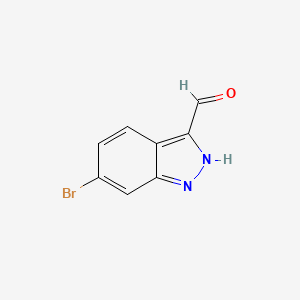

5-Bromo-2-piperidinonicotinic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

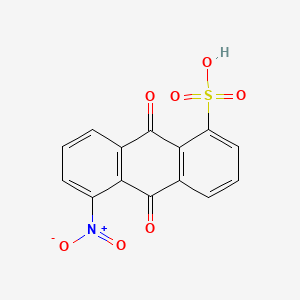

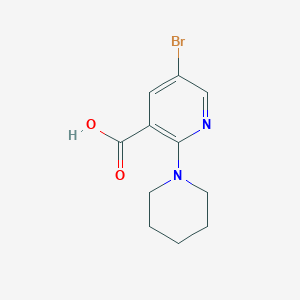

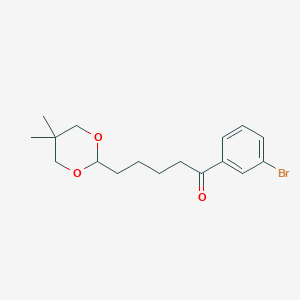

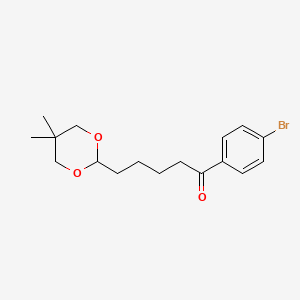

The compound 5-Bromo-2-piperidinonicotinic acid is a derivative of piperidine, which is a six-membered heterocyclic amine with one nitrogen atom. Piperidine derivatives are of significant interest due to their presence in various bioactive compounds and pharmaceuticals. The bromo and nicotinic acid substituents on the piperidine ring can potentially influence the compound's chemical and physical properties, as well as its biological activity .

Synthesis Analysis

The synthesis of related piperidine derivatives has been explored in various studies. For instance, an efficient method for synthesizing substituted piperazin-2-ones, which are structurally similar to 5-Bromo-2-piperidinonicotinic acid, was established using chiral α-bromocarboxylic acids and Garner's aldehyde . Additionally, the synthesis of 5-bromonicotinic acid derivatives has been reported, where the compound was synthesized and characterized by elemental analysis, IR spectrum, 1H NMR, and X-ray single crystal determination . These methods highlight the importance of controlled conditions and the use of advanced techniques for the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of 5-Bromo-2-piperidinonicotinic acid derivatives can be complex, with various stereoisomers possible due to the presence of chiral centers. The enantiomeric resolution of four enantiomers of a related compound, 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione, was achieved using a Chiralpak IA column, indicating the importance of chiral separation in the analysis of such compounds . The crystal structure of a 5-bromonicotinic acid derivative was determined by X-ray single crystal determination, revealing a trans configuration with respect to the C=N double bond or C–N single bond and intermolecular hydrogen bonding forming layers parallel to the ab plane .

Chemical Reactions Analysis

The chemical reactivity and interactions of piperidine derivatives can be influenced by their functional groups. For example, the presence of bromo and nicotinic acid groups can facilitate various chemical reactions, such as condensation reactions . The chiral recognition mechanism and elution order of stereomers of a related compound were determined by simulation studies, indicating that hydrogen bonding and π–π interactions are major forces for chiral resolution .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-2-piperidinonicotinic acid derivatives can be studied through various spectroscopic techniques. The spectroscopic (FT-IR, FT-Raman, 13C, 1H NMR, and UV) and NBO analyses of a related compound, 4-bromo-1-(ethoxycarbonyl)piperidine-4-carboxylic acid, provided insights into the molecular and vibrational structure, stability arising from hyperconjugative interactions, and charge delocalization . The molecular electrostatic potential (MEP) surface map can also be used to obtain chemical reactivity information, identifying donor and acceptor atoms within the molecule .

Wissenschaftliche Forschungsanwendungen

-

Pharmaceutical Chemistry - SGLT2 Inhibitors

- Summary of Application : 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a compound similar to 5-Bromo-2-piperidinonicotinic acid, is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .

- Methods of Application : The compound was prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .

- Results or Outcomes : This practical process was demonstrated to be scalable with a great yield and significant cost reduction .

-

Proteomics Research

-

Synthesis of SGLT2 Inhibitors

- Summary of Application : 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a compound similar to 5-Bromo-2-piperidinonicotinic acid, is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .

- Methods of Application : The compound was prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .

- Results or Outcomes : This practical process was demonstrated to be scalable with a great yield and significant cost reduction .

-

α-Glucosidase Inhibitors

Safety And Hazards

Eigenschaften

IUPAC Name |

5-bromo-2-piperidin-1-ylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O2/c12-8-6-9(11(15)16)10(13-7-8)14-4-2-1-3-5-14/h6-7H,1-5H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLTMCVUUIBGFEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=N2)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-piperidinonicotinic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Benzyl-7-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B1293366.png)